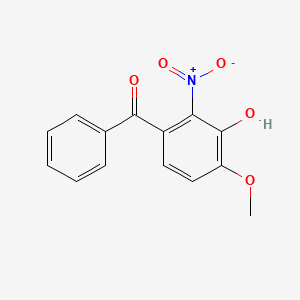
(3-Hydroxy-4-methoxy-2-nitrophenyl)(phenyl)methanone
Cat. No. B8537305
Key on ui cas rn:
491832-39-4
M. Wt: 273.24 g/mol
InChI Key: LCGXSEXEBBMQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07005553B2
Procedure details


To a stirred suspension of 3-Hydroxy4-methoxy-2-nitrobenzophenone (8.3 g, 30.38 mmol) in 1,2-dichloroethane (100 ml) at room temperature under argon was added aluminium chloride (4.46 g, 33.45 mmol) in one portion followed by pyridine (9.61 g, 9.81 ml, 121.5 mmol) giving rise to an exothermic reaction. the mixture was stirred at reflux for one hour, allowed to cool to room temperature and then poured onto ice-water (300 ml). Hydrochloric acid (2N, 70 ml) was added and the mixture was stirred for one hour (initial orange precipitate gradually became yellow in appearance. The solid was removed by filtration, washed by water (30 ml) and dried under vacuum to give the product as a yellow solid 6.99 g, (89%) of melting point 153–155° C. The organic phase of the filtrate was separated and the aqueous phase was extracted by dichloromethane (20 ml). The combined organic phases were washed by brine (30 ml), dried over anhydrous sodium sulphate and the solvent removed on a rotary evaporator (bath temp. 40° C.) to leave a yellow solid (0.7 g) which was not purified further.





Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:18]([O-:20])=[O:19])=[C:4]([CH:13]=[CH:14][C:15]=1[O:16]C)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[Cl-].[Al+3].[Cl-].[Cl-].N1C=CC=CC=1.Cl>ClCCCl>[OH:1][C:2]1[C:3]([N+:18]([O-:20])=[O:19])=[C:4]([CH:13]=[CH:14][C:15]=1[OH:16])[C:5]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
9.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving rise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to an exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice-water (300 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for one hour (initial orange precipitate gradually became yellow in appearance
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by water (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.99 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
